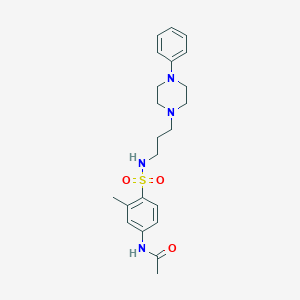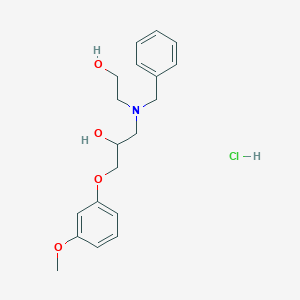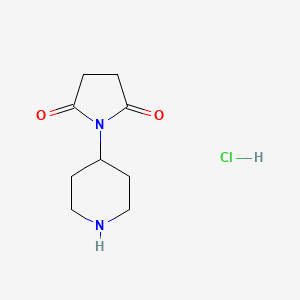![molecular formula C12H16ClNO2 B2741684 [(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride CAS No. 2059910-96-0](/img/structure/B2741684.png)
[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride” is a chemical compound with the CAS Number: 2059910-96-0 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c1-9-11(7-8-13-9)15-12(14)10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8H2,1H3;1H/t9-,11+;/m0./s1 . This code provides a detailed description of the compound’s molecular structure, including its atomic connectivity and stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H16ClNO2 . It is a powder at room temperature .Scientific Research Applications
Heterometallic Clusters and Magnetic Relaxation
Research by Wang et al. (2013) on heterometallic octanuclear clusters involving rare earth benzoate and nickel perchlorate explores the synthesis and magnetic properties of these clusters, which may indirectly relate to the structural manipulation of benzoate derivatives for applications in magnetic materials and sensors (Wang et al., 2013).
Synthesis of Organic Compounds
A study by Graham, Horning, and MacMillan (2012) outlines the preparation of specific imidazolidin-4-ones, demonstrating the synthesis techniques relevant to creating complex organic molecules, which could provide a framework for synthesizing or modifying molecules similar to the one (Graham, Horning, & MacMillan, 2012).
Spectroelectrochemical Characterization
Almeida et al. (2017) describe the synthesis and characterization of a pyrrole derivative, showcasing methods for electrochemical analysis and applications in sensing technologies. This research highlights the potential for functionalized benzoates in electrochemical applications (Almeida et al., 2017).
Aldose Reductase Inhibitors
Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives as aldose reductase inhibitors, a study that indicates the potential pharmaceutical applications of benzoate derivatives in treating diabetic complications (Saeed et al., 2014).
Crystal Engineering
Johnstone et al. (2010) investigated methyl 2-(carbazol-9-yl)benzoate under high pressure to induce a phase transition, showcasing the application of benzoate compounds in materials science and crystal engineering (Johnstone et al., 2010).
Corrosion Inhibition
Arrousse et al. (2021) examined the synthesis and application of methyl and ethyl benzoates as corrosion inhibitors for mild steel, highlighting the utility of benzoate derivatives in industrial applications (Arrousse et al., 2021).
Mechanism of Action
Safety and Hazards
The safety information for this compound indicates that it should be handled with care. The compound is not intended for human or veterinary use and is for research use only . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Future Directions
The future directions for “[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride” would largely depend on the results of ongoing research and development efforts. Given its unique structure, it may have potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis .
properties
IUPAC Name |
[(2S,3R)-2-methylpyrrolidin-3-yl] benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-9-11(7-8-13-9)15-12(14)10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8H2,1H3;1H/t9-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKPLABECIVUCS-QLSWKGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)OC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)OC(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2741601.png)

![(5-Bromopyridin-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2741603.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)

![3-(3-bromo-4-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2741608.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2741611.png)


![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2741618.png)

![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)
![6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2741621.png)
